molecular formula C6H6O9 B14641199 Propanedioic acid, 2,2'-oxybis- CAS No. 55203-13-9

Propanedioic acid, 2,2'-oxybis-

Cat. No.: B14641199
CAS No.: 55203-13-9
M. Wt: 222.11 g/mol
InChI Key: KDBDEFYTFKYDHF-UHFFFAOYSA-N
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Description

Propanedioic acid, 2,2'-oxybis- (CAS 14711-85-4), is a derivative of malonic acid (propanedioic acid) where two malonic acid units are linked via an oxygen bridge at the central carbon atoms (position 2). Its molecular formula is C₆H₁₀O₅, and its structure can be represented as HOOC-CH₂-O-CH₂-COOH. This compound is notable for its bifunctional carboxylic acid groups, which enable diverse reactivity, particularly in chelation and polymer synthesis. A tetrasodium salt variant (CAS 57503-74-9) is listed on Canada’s Non-Domestic Substances List (NDSL), indicating its industrial relevance and regulatory oversight.

Properties

CAS No.

55203-13-9

Molecular Formula

C6H6O9

Molecular Weight

222.11 g/mol

IUPAC Name

2-(dicarboxymethoxy)propanedioic acid

InChI

InChI=1S/C6H6O9/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)

InChI Key

KDBDEFYTFKYDHF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(=O)O)OC(C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Structure/Key Features Key Differences Applications
Propanedioic acid, 2,2'-oxybis- HOOC-CH₂-O-CH₂-COOH Oxygen bridge at C2; two carboxylic acid groups Chelating agents, polymer precursors
Diethyl bis(hydroxymethyl)malonate Diethyl ester with hydroxymethyl groups at C2 Hydroxymethyl substituents instead of oxygen bridge; esterified carboxyl groups Monomer for polyesters, crosslinking agents
2,2′-[Propane-2,2-Diylbis(Thio)]Diacetic Acid SH-CH₂-C(OOH)-S-S-C(OOH)-CH₂-SH Thioether (-S-) bridge instead of oxygen Enhanced metal-binding capacity due to sulfur
Propanedioic acid, 2,2′-[1,2-phenylenebis(iminomethylidyne)]bis- Phenylenediimine bridge between malonate units Rigid aromatic bridge vs. flexible oxygen bridge Coordination chemistry, macrocyclic ligand synthesis
EDTA (Ethylenediaminetetraacetic acid) Four carboxylic acid groups with amine backbone Nitrogen-based chelation vs. oxygen bridge Broad-spectrum metal chelation in detergents, medicine

Physical and Chemical Properties

  • Solubility : The tetrasodium salt of 2,2'-oxybis-propanedioic acid exhibits high water solubility, comparable to EDTA salts, due to ionic carboxylate groups. In contrast, esterified derivatives (e.g., diethyl bis(hydroxymethyl)malonate) are lipophilic and soluble in organic solvents.
  • Thermal Stability : The oxygen bridge in 2,2'-oxybis-propanedioic acid may reduce thermal stability compared to sulfur-bridged analogs (e.g., thioether derivatives), which have higher decomposition temperatures due to stronger S-C bonds.
  • Chelation Strength : While EDTA forms stable complexes with most transition metals (log K ~ 15–20 for Fe³⁺), 2,2'-oxybis-propanedioic acid likely has lower stability constants due to its simpler carboxylate geometry.

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